molecular formula C4H4BrNS B079511 5-Bromo-2-methylthiazole CAS No. 57268-16-3

5-Bromo-2-methylthiazole

Cat. No.: B079511
CAS No.: 57268-16-3
M. Wt: 178.05 g/mol
InChI Key: HMVGGGOWCWNMNY-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiazole: is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position. Thiazoles are known for their aromaticity and are widely used in various chemical and pharmaceutical applications due to their unique structural properties .

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole compound .

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of 5-Bromo-2-methylthiazole on cell function, signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies on other thiazoles suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable. Thiazoles can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Thiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylthiazole typically involves the bromination of 2-methylthiazole. One common method is the reaction of 2-methylthiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-methylthiazole is used as a building block in organic synthesis. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets. It is also used in the development of new bioactive compounds .

Medicine: The compound is explored for its potential therapeutic applications. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

  • 2-Bromo-5-methylthiazole
  • 2-Amino-5-methylthiazole
  • 5-Chloro-2-methylthiazole

Comparison: 5-Bromo-2-methylthiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. For instance, the bromine atom makes it more suitable for certain substitution and coupling reactions compared to its chloro or amino analogs .

Properties

IUPAC Name

5-bromo-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-6-2-4(5)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVGGGOWCWNMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530271
Record name 5-Bromo-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57268-16-3
Record name 5-Bromo-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57268-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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